molecular formula C6H4BBrF3NO2 B2760326 2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid CAS No. 2377606-29-4

2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid

Cat. No. B2760326
M. Wt: 269.81
InChI Key: CDHLHHBJRNPGEV-UHFFFAOYSA-N
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Description

“2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid” is a chemical compound with the CAS Number: 2377606-29-4 . It has a molecular weight of 269.81 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of such compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid” can be represented by the SMILES string FC(F)(F)c1ccc(Br)nc1 . The InChI code for this compound is 1S/C6H3BrF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 44-48 °C . Its empirical formula is C6H3BrF3N .

Scientific Research Applications

Synthesis and Catalysis

2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid is a pivotal reagent in the synthesis of complex molecules. For instance, it is used in cross-coupling reactions, a fundamental technique in organic synthesis for forming new carbon-carbon bonds. A study highlighted the efficiency of a Pd-catalyzed cross-coupling method for 5-bromo-1,2,3-triazine, where optimization allowed for the preparation of a broad range of (hetero)aryl-1,2,3-triazines. The scope of the reaction was evaluated using a data science-enabled boronic acid chemical space, demonstrating the method's generality and facilitating the synthesis of pyrimidines and pyridines in high yields and minimal steps (Hoff, Hauser, & Gademann, 2022).

Material Science

In materials science, the molecule's Lewis acidity and its interactions with nitrogen-containing compounds are of interest. A study exploring the complexes of tris(pentafluorophenyl)boron with nitrogen-containing compounds like nitriles, amines, and pyridines found that these interactions produce coordination adducts. These adducts are essential in materials science for developing new materials with specific electronic and structural properties (Focante, Mercandelli, Sironi, & Resconi, 2006).

Optical and Spectroscopic Applications

Another area of application is in the development of materials with specific optical properties. The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, was performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The study applied density functional theory to optimize the geometric structure and evaluate vibrational frequencies, chemical shift values, and non-linear optical properties, highlighting its potential use in designing materials with specific optical characteristics (Vural & Kara, 2017).

Chemical Reactivity and Mechanistic Studies

The reactivity of 2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid with other compounds provides insights into new reaction mechanisms and pathways. For instance, a study on the metal-free regio- and chemoselective hydroboration of pyridines catalyzed by 1,3,2-Diazaphosphenium Triflate explored a new catalytic cycle for hydroboration, offering a pathway for selective synthesis processes (Rao, Chong, & Kinjo, 2018).

Future Directions

Trifluoromethylpyridines, such as “2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid”, are key structural motifs in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to their biological activities . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

[2-bromo-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF3NO2/c8-5-4(7(13)14)1-3(2-12-5)6(9,10)11/h1-2,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHLHHBJRNPGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1Br)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid

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